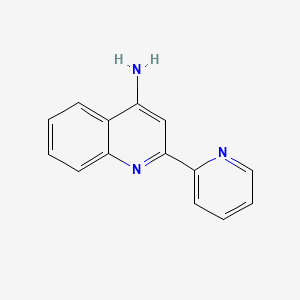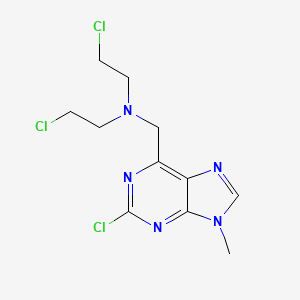
2-Chloro-N,N-bis(2-chloroethyl)-9-methyl-9H-purine-6-methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N,N-bis(2-chloroethyl)-9-methyl-9H-purine-6-methanamine is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-bis(2-chloroethyl)-9-methyl-9H-purine-6-methanamine typically involves the reaction of 9-methyl-9H-purine-6-methanamine with chloroethylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N,N-bis(2-chloroethyl)-9-methyl-9H-purine-6-methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, leading to the formation of cyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Cyclization Reactions: Cyclization can be induced using acidic or basic catalysts, depending on the desired product.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and cyclic compounds with varying ring sizes and functionalities.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N,N-bis(2-chloroethyl)-9-methyl-9H-purine-6-methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-N,N-bis(2-chloroethyl)-9-methyl-9H-purine-6-methanamine involves its interaction with cellular components, leading to various biological effects. The compound can alkylate DNA, causing cross-linking and strand breaks, which can inhibit DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy. The molecular targets include DNA and proteins involved in cell division and growth pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N,N-bis(2-chloroethyl)acetamide
- 2-Chloro-N,N-bis(2-chloroethyl)ethanamine
- 2-Chloro-N,N-bis(2-chloroethyl)benzamide
Uniqueness
2-Chloro-N,N-bis(2-chloroethyl)-9-methyl-9H-purine-6-methanamine is unique due to its purine-based structure, which distinguishes it from other chloroethyl compounds. This structure imparts specific reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
13726-50-6 |
|---|---|
Molekularformel |
C11H14Cl3N5 |
Molekulargewicht |
322.6 g/mol |
IUPAC-Name |
2-chloro-N-(2-chloroethyl)-N-[(2-chloro-9-methylpurin-6-yl)methyl]ethanamine |
InChI |
InChI=1S/C11H14Cl3N5/c1-18-7-15-9-8(16-11(14)17-10(9)18)6-19(4-2-12)5-3-13/h7H,2-6H2,1H3 |
InChI-Schlüssel |
KCOVQUVRCCMVKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C(N=C(N=C21)Cl)CN(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



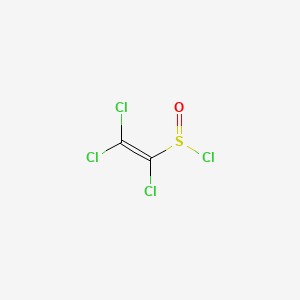
![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B12811078.png)
![1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B12811081.png)
![5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B12811100.png)


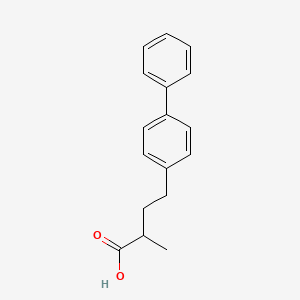

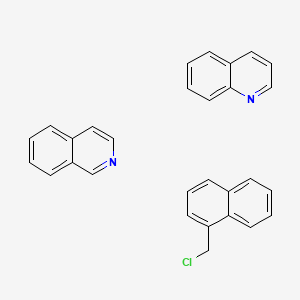
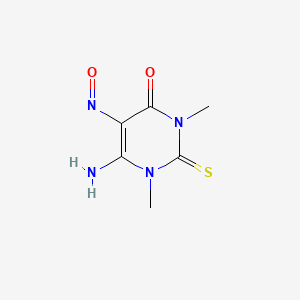
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12811130.png)
